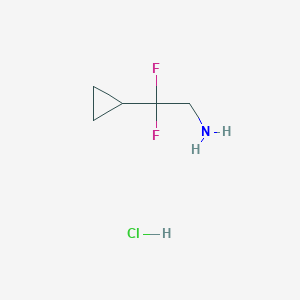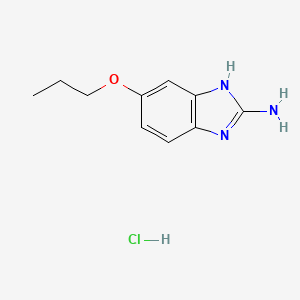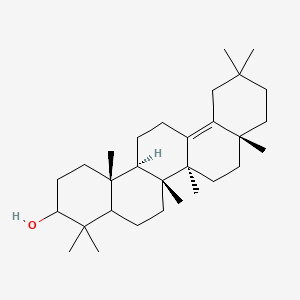
N1-Feruloylspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-Feruloylspermidine” is a type of hydroxycinnamic acid amide . It is also known as “feruloylspermidine” and has the molecular formula C17H27N3O3 . The compound is associated with the phenylpropanoid pathway .
Synthesis Analysis
The synthesis of feruloylspermidine conjugates is catalyzed by spermidine hydroxycinnamoyl transferases . These enzymes prefer spermidine as the acyl acceptor and use caffeoyl-CoA as the acyl donor . The process results in the formation of mono-, bi-, and tri-acylated polyamines .
Molecular Structure Analysis
The molecular structure of “N1-Feruloylspermidine” consists of 17 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 321.20524173 g/mol . The compound has a topological polar surface area of 96.6 Ų and a complexity of 350 .
Physical And Chemical Properties Analysis
“N1-Feruloylspermidine” has a molecular weight of 321.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 11 .
properties
CAS RN |
70185-60-3 |
|---|---|
Product Name |
N1-Feruloylspermidine |
Molecular Formula |
C₁₇H₂₇N₃O₃ |
Molecular Weight |
321.41 |
synonyms |
N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



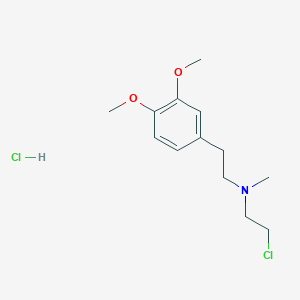
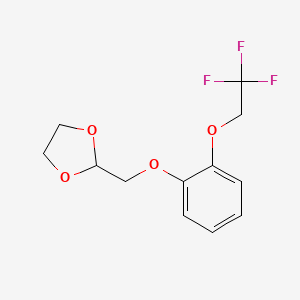

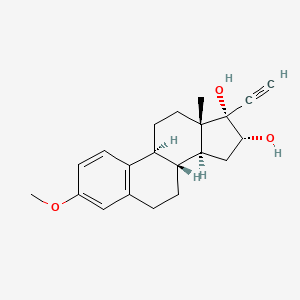
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)
